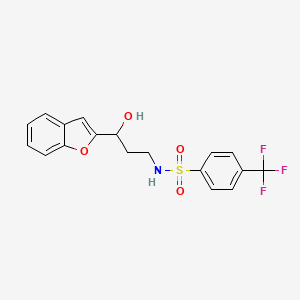

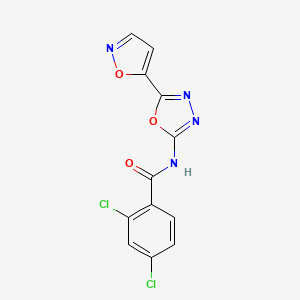

![molecular formula C16H15ClFNO4S B3020854 Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate CAS No. 860609-48-9](/img/structure/B3020854.png)

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate, is a chemical entity that appears to be related to various sulfonate and sulfonyl compounds with potential applications in medicinal chemistry and organic synthesis. While the exact compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are explored, which can provide insights into the behavior and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved through a Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which is a process that yields good results without racemization under mild conditions . Similarly, the synthesis of 2-(4-fluorophenylsulfonyl) ethylamine is performed via Gabriel synthesis, which involves substitution, oxidation, and hydrazine reactions, yielding a high-purity product . These methods highlight the versatility of sulfonyl-containing compounds in organic synthesis and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structure of Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is confirmed by spectral studies and X-ray diffraction, revealing that it crystallizes in the monoclinic system and adopts a Z conformation about the C=C bond . These structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets or other chemical entities.

Chemical Reactions Analysis

The chemical reactions involving sulfonyl and sulfonate groups are diverse and can lead to a range of products. The Lossen rearrangement mentioned earlier is an example of a chemical reaction that transforms carboxylic acids into hydroxamic acids and ureas, which are valuable in medicinal chemistry . The Gabriel synthesis used to produce 2-(4-fluorophenylsulfonyl) ethylamine is another example of a reaction pathway that involves multiple steps, including substitution and oxidation, to achieve the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure. For instance, the crystalline form and conformation of Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate affect its antimicrobial and antioxidant activities . The reactivity of these compounds is also determined by the presence of functional groups, such as the sulfonyl group, which can undergo various chemical reactions. The environmental stability and potential toxicity of these compounds are also important considerations, as seen in the study of 2-Chloroethyl (methylsulfonyl)methanesulfonate's antineoplastic activity in vivo .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO4S/c1-2-23-16(20)11-19(15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBSSJSKOYVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,6-dichlorophenyl)prop-2-en-1-one](/img/structure/B3020777.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020783.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)

![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)